tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-hydroxyhexyl)-N-(2-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-19(2,3)23-18(22)20(14-9-4-5-10-16-21)15-13-17-11-7-6-8-12-17/h6-8,11-12,21H,4-5,9-10,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDZJTVOLCWXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCCCO)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protection of Amine Precursors
The synthesis typically begins with the Boc-protection of a primary or secondary amine. For example, the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) at 0–25°C yields tert-butyl (6-hydroxyhexyl)carbamate (CAS 75937-12-1) with >95% purity. This intermediate serves as a critical building block for further functionalization. Analogous protocols for phenethylamine derivatives involve Boc-protection under similar conditions, though steric hindrance from the phenethyl group may necessitate extended reaction times or elevated temperatures.
Synthetic Routes to this compound
Two-Step Alkylation and Boc-Protection
A plausible route involves the alkylation of phenethylamine with 6-bromo-1-hexanol, followed by Boc-protection:
Step 1: Synthesis of 6-(Phenethylamino)-1-hexanol
Phenethylamine (1.0 equiv) reacts with 6-bromo-1-hexanol (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 12 hours. This nucleophilic substitution yields 6-(phenethylamino)-1-hexanol, which is isolated via extraction (ethyl acetate/water) and concentrated under reduced pressure.
Step 2: Boc-Protection of the Secondary Amine
The crude amine is dissolved in dichloromethane (DCM) and treated with Boc2O (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. After stirring for 6 hours at room temperature, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford this compound in 65–72% yield.
One-Pot Coupling Using Carbonyldiimidazole (CDI)
An alternative method employs CDI as a coupling agent to directly conjugate 6-hydroxyhexyl and phenethyl moieties:
Reaction Conditions
-
6-Hydroxyhexylamine (1.0 equiv), phenethyl alcohol (1.1 equiv), and CDI (2.2 equiv) are combined in dry THF under nitrogen.
-
The mixture is stirred at 60°C for 8 hours, followed by addition of Boc2O (1.5 equiv) and triethylamine (2.0 equiv).
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After 12 hours, the reaction is quenched with aqueous NH4Cl, and the product is extracted with DCM and purified via flash chromatography (yield: 58–64%).
Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF enhance nucleophilicity in alkylation steps, while DCM is preferred for Boc-protection due to its inertness. Elevated temperatures (60–80°C) improve reaction rates but may lead to Boc-group cleavage if prolonged.
Purification Techniques
Silica gel chromatography remains the gold standard for isolating this compound. Gradient elution with hexane/ethyl acetate (4:1 to 1:1) effectively separates the product from unreacted starting materials and byproducts. Preparative HPLC may be employed for higher purity requirements (>99%), though this increases operational costs.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Two-Step Alkylation | 65–72 | 95–98 | High selectivity, scalable | Requires intermediate purification |
| One-Pot CDI Coupling | 58–64 | 90–94 | Reduced step count | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
Biological Activities
1. Enzyme Inhibition
Research has indicated that tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate can act as an inhibitor of certain enzymes. For example, it has been studied for its inhibitory effects on botulinum neurotoxin A light chain (BoNT/A LC), which is critical in understanding its potential therapeutic applications against botulism and other neurotoxic conditions. Inhibitors like this compound can provide insights into the mechanisms of enzyme action and lead to the development of new therapeutic agents .
2. Antioxidant Properties
The compound has demonstrated antioxidant capabilities, which are essential for protecting cells from oxidative stress. This property is particularly relevant in studies related to aging and degenerative diseases, where oxidative damage plays a significant role. The mechanism involves scavenging free radicals and preventing cellular damage .
Applications in Medicinal Chemistry
1. Drug Development
Due to its structural features, this compound serves as a valuable scaffold for the development of new drugs. Its ability to modify biological activity through structural variations makes it an attractive candidate for creating novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
2. Formulation Development
The compound's solubility characteristics allow it to be utilized in various formulations for drug delivery systems. Researchers have developed methods to enhance its solubility and stability, making it suitable for parenteral administration . This is crucial for ensuring that drugs maintain their efficacy when administered via injection.
Case Studies
Case Study 1: Neurotoxin Inhibition
In a study focused on the inhibition of botulinum neurotoxin A, this compound was evaluated for its potency as an inhibitor. Results indicated that modifications to the compound's structure significantly affected its binding affinity to the enzyme's active site, showcasing its potential as a lead compound for further optimization .
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant properties of this compound in cellular models subjected to oxidative stress. The findings revealed that treatment with this compound resulted in reduced markers of oxidative damage compared to untreated controls, highlighting its potential therapeutic application in diseases characterized by oxidative stress .
Mechanism of Action
The mechanism of action of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate involves the interaction of its carbamate group with target molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction is crucial in studying enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate, focusing on differences in substituents, synthesis routes, and physicochemical properties.
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Key Observations:
Structural Variations and Reactivity: The phenethyl group in the target compound introduces aromaticity, enhancing lipophilicity compared to analogs like tert-Butyl (6-hydroxyhexyl)carbamate. This may improve membrane permeability in drug delivery systems . Sulfamoyl (3l) and chloropyrimidinyloxy (65e) substituents confer distinct reactivities: sulfamoyl groups are pivotal in protease inhibitors, while chloropyrimidine derivatives are common in kinase-targeted therapies .
Synthesis Methods: The target compound’s synthesis likely parallels methods for tert-Butyl (6-hydroxyhexyl)carbamate, involving Boc protection of amines followed by coupling with phenethyl groups via Mitsunobu or nucleophilic substitution reactions . tert-Butyl phenethyl(sulfamoyl)carbamate (3l) is synthesized via sulfonylation of phenethylamine intermediates, whereas chloropyrimidine derivatives (65e) require base-mediated aromatic substitutions (e.g., K₂CO₃ in DMF) .
Physicochemical Properties: The hydroxyhexyl chain in tert-Butyl (6-hydroxyhexyl)carbamate lowers its melting point (37–41°C) compared to non-hydroxylated analogs, which typically exhibit higher thermal stability . Phenethyl-containing derivatives (e.g., 3l, 65e) display higher molecular weights (~300–350 g/mol) than aliphatic analogs, influencing their chromatographic behavior (e.g., Rf values in TLC) .
Applications :
Biological Activity
tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , which indicates the presence of a carbamate functional group, a hydroxyalkyl chain, and a phenethyl moiety. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which may mitigate oxidative stress in cells.
- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Properties: There is emerging evidence that this compound may protect neuronal cells from damage, which could be relevant for neurodegenerative conditions.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Reactive Oxygen Species (ROS): The compound may scavenge free radicals, reducing cellular damage.
- Modulation of Cytokine Production: It may influence the expression of pro-inflammatory cytokines, thereby altering the inflammatory response.
- Neuroprotective Signaling Pathways: The compound might activate signaling pathways that promote cell survival and prevent apoptosis in neuronal cells.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases cytokine levels | |
| Neuroprotective | Protects against neuronal damage |
Case Studies
Several studies have investigated the biological activity of similar compounds to elucidate potential effects and applications:
-
Study on Antioxidant Activity:
A study demonstrated that compounds with similar structures exhibited significant antioxidant activity by reducing lipid peroxidation in cellular models. This suggests that this compound may have similar effects. -
Research on Anti-inflammatory Properties:
In an animal model of inflammation, a related carbamate compound was shown to significantly reduce inflammation markers such as TNF-alpha and IL-6. This supports the hypothesis that this compound could have comparable anti-inflammatory effects. -
Neuroprotection in Cell Cultures:
A study focusing on neuroprotective agents found that certain phenethyl derivatives provided protection against glutamate-induced toxicity in neuronal cultures. This indicates a potential neuroprotective role for this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Carbamates are typically synthesized via condensation reactions between amines and chloroformates or carbamoyl chlorides. For this compound, a stepwise approach could involve:
- Step 1 : Protecting the hydroxyl group on the hexyl chain (e.g., using a silyl ether) to prevent undesired side reactions.
- Step 2 : Reacting the phenethylamine derivative with tert-butyl carbamoyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine to scavenge HCl .
- Step 3 : Deprotecting the hydroxyl group under mild acidic or fluoride-based conditions.
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements may require temperature control (0–25°C) and inert atmospheres .
Q. How should researchers characterize the structural integrity and purity of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for H), phenethyl aromatic protons (δ 7.2–7.4 ppm), and hydroxyhexyl chain protons (δ 3.6 ppm for -OH adjacent CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., calculated for CHNO: 321.23 g/mol).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
Q. What are critical considerations for handling and storing tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate to ensure stability during experiments?
- Methodological Answer :
- Storage : Store at –20°C under nitrogen or argon to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation .
- Stability Testing : Conduct accelerated stability studies under varying pH (3–9), temperature (40–60°C), and humidity (75% RH). Monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate across different solvent systems?
- Methodological Answer :
- Solvent Screening : Use a standardized shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol, hexane). Measure solubility via UV-Vis spectroscopy or gravimetric analysis.
- Co-Solvency Studies : Evaluate binary solvent systems (e.g., water/ethanol) to identify synergistic effects. Data contradictions may arise from impurities or polymorphism; confirm solid-state consistency via XRPD .
Q. What experimental and computational approaches are effective in studying the steric and electronic effects of the tert-butyl group on carbamate reactivity?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of the tert-butyl carbamate with less bulky analogs (e.g., methyl carbamate) in nucleophilic substitutions (e.g., with amines or thiols).
- Computational Modeling : Use density functional theory (DFT) to calculate steric parameters (e.g., A-values) and transition-state energy barriers. Software: Gaussian or ORCA .
Q. How can degradation pathways of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate be elucidated under oxidative and hydrolytic conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to HO (oxidative) and HCl/NaOH (hydrolytic). Analyze degradation products via LC-MS/MS.
- Mechanistic Probes : Isotope labeling (e.g., O in the carbamate) can track hydrolysis pathways. Identify intermediates using time-resolved NMR .
Q. What strategies are recommended for crystallizing tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate to study its solid-state hydrogen-bonding networks?
- Methodological Answer :
- Crystallization : Use slow evaporation from a saturated solution in ethyl acetate/hexane. For challenging cases, employ vapor diffusion with antisolvents.
- Structural Analysis : Perform single-crystal X-ray diffraction to map hydrogen bonds (e.g., O-H···O=C interactions). Compare with IR spectroscopy data (stretching frequencies for -OH and carbonyl groups) .
Q. How can in silico tools predict the metabolic fate of tert-Butyl (6-hydroxyhexyl)(phenethyl)carbamate in mammalian systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
